molecular formula C9H11BrO2S B1380632 1-Bromo-4-[(ethanesulfonyl)methyl]benzene CAS No. 1351382-01-8

1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Cat. No.: B1380632
CAS No.: 1351382-01-8
M. Wt: 263.15 g/mol
InChI Key: RIQHGRSZQWUIQB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(ethanesulfonyl)methyl]benzene is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-[(ethanesulfonyl)methyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-[(ethanesulfonyl)methyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-(ethylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQHGRSZQWUIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability of Benzyl Sulfone Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl sulfones (


) represent a structural motif critical to medicinal chemistry (e.g., HIV protease inhibitors, neuroprotective agents) and organic synthesis (e.g., Julia olefination). However, their utility is governed by a complex thermodynamic profile characterized by a labile benzylic C-S bond and high acidity at the 

-position. This guide provides a rigorous analysis of the thermodynamic and kinetic factors driving benzyl sulfone stability, offering actionable protocols for characterization and structural optimization in drug discovery.

Molecular Architecture & Energetics

The thermodynamic stability of benzyl sulfone derivatives is dictated by the interplay between the strong electron-withdrawing sulfonyl group (


) and the resonance-active benzyl moiety.
Bond Dissociation Energy (BDE) Analysis

The critical weak point in the scaffold is the benzylic Carbon-Sulfur (C-S) bond. While a typical alkyl sulfone C-S bond has a BDE of ~70-75 kcal/mol, the benzyl sulfone C-S bond is significantly weaker (~58-65 kcal/mol) due to the stability of the resulting benzyl radical upon homolysis.

Bond TypeApprox.[1] BDE (kcal/mol)Stability Implication

~90Susceptible to metabolic abstraction (CYP450).

~60Primary site of thermal decomposition.

~75Generally robust, but weakened by

-stabilizing groups.
Electronic Effects (Hammett Correlation)

Substituents on the aromatic ring significantly modulate the C-S bond strength.

  • Electron-Donating Groups (EDGs, e.g., -OMe, -Me): Stabilize the benzyl radical intermediate, thereby lowering the activation energy for thermal homolysis (decreasing stability).

  • Electron-Withdrawing Groups (EWGs, e.g., -NO2, -CF3): Destabilize the benzyl radical, effectively increasing the thermal onset temperature.

Mechanisms of Instability

Understanding the specific degradation pathways is essential for predicting shelf-life and metabolic fate.

Thermal Decomposition: Radical Homolysis & Extrusion

At elevated temperatures (>200°C), benzyl sulfones undergo homolytic cleavage of the C-S bond, releasing


 and generating benzyl radicals. These radicals recombine to form bibenzyl derivatives or abstract hydrogen to form toluene.
Chemical Instability: Base-Induced Degradation

The sulfonyl group renders the benzylic protons highly acidic (


 in DMSO). In the presence of base, this carbanion can undergo:
  • Condensation/Alkylation: If electrophiles are present.[2]

  • Ramberg-Bäcklund Rearrangement: If a leaving group (halogen) is present at the

    
    -position, the molecule undergoes rapid cyclization to an episulfone, followed by cheletropic extrusion of 
    
    
    
    to yield an alkene.[3]
Visualization: Degradation Pathways

The following diagram illustrates the bifurcation between thermal and chemical degradation pathways.

BenzylSulfoneDegradation BS Benzyl Sulfone (PhCH2-SO2-R) Heat Heat (>200°C) BS->Heat Base Base (B:) BS->Base Radical Benzyl Radical (PhCH2•) + •SO2-R Heat->Radical Homolysis SO2 SO2 Gas (Extrusion) Radical->SO2 Bibenzyl Bibenzyl / Toluene (Recombination) Radical->Bibenzyl Carbanion α-Sulfonyl Carbanion (Ph-CH(-)-SO2-R) Base->Carbanion Deprotonation (pKa ~23.4) Episulfone Episulfone Intermediate (If LG present) Carbanion->Episulfone Intramolecular SN2 (Ramberg-Bäcklund) Episulfone->SO2 Alkene Stilbene Derivative (Alkene) Episulfone->Alkene -SO2 (Cheletropic)

Caption: Dual degradation pathways of benzyl sulfones showing thermal homolysis (top) and base-mediated Ramberg-Bäcklund rearrangement (bottom).

Experimental Characterization Protocols

To validate the stability of a new benzyl sulfone derivative, the following self-validating protocols should be employed.

Thermogravimetric Analysis (TGA) & DSC

Objective: Determine the onset temperature of decomposition (


) and distinguish between evaporation and degradation.

Protocol:

  • Sample Prep: Load 2–5 mg of dried, powdered sample into an alumina pan. Do not crimp hermetically if gas evolution (

    
    ) is expected, to prevent pan deformation, unless measuring vapor pressure.
    
  • Purge: Nitrogen at 50 mL/min (inert atmosphere is crucial to prevent oxidative artifacts).

  • Ramp: Heat from 30°C to 400°C at 10°C/min .

    • Validation Step: Run a second sample at 2°C/min . If

      
       shifts significantly lower (>20°C), the decomposition is kinetically controlled, and the compound is less stable than the standard scan suggests.
      
  • Analysis:

    • TGA: Look for a sharp mass loss step corresponding to the molecular weight of

      
       (64  g/mol ) or the 
      
      
      
      fragment.
    • DSC: Look for an endotherm (melting) followed by an exotherm (decomposition). Note:

      
       extrusion is often endothermic, but subsequent radical recombination is exothermic.
      
Chemical Stability Stress Test

Objective: Assess susceptibility to benzylic deprotonation and hydrolysis.

Protocol:

  • Dissolve compound (10 mM) in DMSO-

    
    .
    
  • Add 1.0 equivalent of

    
     and 0.1 equivalent of 
    
    
    
    .
  • Monitor:

    
     NMR at 0, 24, and 48 hours.
    
  • Validation: Disappearance of the benzylic singlet (

    
     4.2–4.5 ppm) indicates H/D exchange. Appearance of new alkene peaks indicates Ramberg-Bäcklund-type degradation.
    

Implications for Drug Development

Metabolic Stability (CYP450)

While chemically stable at body temperature, benzyl sulfones are metabolic targets. The benzylic position is prone to Hydrogen Atom Transfer (HAT) by Cytochrome P450 (specifically CYP3A4 and CYP2C9), leading to hydroxylation and subsequent dealkylation.

Structural Optimization Strategies

To enhance thermodynamic and metabolic stability without sacrificing potency:

  • Fluorination: Replacing benzylic protons with Fluorine (

    
    ) eliminates the metabolic soft spot and increases the C-S BDE due to the strength of the C-F bond, though it alters the electronic character.
    
  • Steric Shielding: Ortho-substitution on the phenyl ring hinders the approach of the heme-iron oxo species, slowing metabolic clearance.

  • Bioisosteres: Replacing the phenyl ring with a nitrogen-containing heterocycle (e.g., pyridine) reduces the electron density at the benzylic position, making HAT less favorable.

Visualization: Metabolic Fate & Stabilization

MetabolicStability Drug Benzyl Sulfone Drug (PhCH2-SO2-R) CYP CYP450 (Liver) Drug->CYP Metabolism Metabolite α-Hydroxy Sulfone (Unstable Hemiacetal) CYP->Metabolite Hydroxylation Breakdown Benzaldehyde + Sulfinic Acid (Inactive/Toxic) Metabolite->Breakdown Spontaneous Decomposition Strategy Stabilization Strategy: Block Benzylic Site StableAnalog α,α-Difluoro Sulfone (PhCF2-SO2-R) Strategy->StableAnalog Design Change StableAnalog->CYP Resistant

Caption: Metabolic instability pathway via CYP450 hydroxylation and the fluorination strategy for stabilization.

References

  • Busfield, W. K., & Ivin, K. J. (1961). The thermochemistry of some sulphones.[4] Part 1.—The kinetics of decomposition of dimethyl sulphone, benzyl methyl sulphone and allyl methyl sulphone. Transactions of the Faraday Society. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement.[2][3][5][6][7] Organic Reactions.[2][3][5][8][9][10][11][12] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for general synthesis and stability of sulfones).
  • da Silva, G., et al. (2009).[13] Thermal decomposition of the benzyl radical to fulvenallene (C7H6) + H.[13] Journal of Physical Chemistry A. Link[13]

Sources

Literature review on 1-Bromo-4-[(ethanesulfonyl)methyl]benzene as a building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-[(ethanesulfonyl)methyl]benzene: A Versatile Building Block for Modern Synthesis

Executive Summary: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core reactivity. We delve into its application in cornerstone palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—providing field-proven insights and detailed experimental protocols. Furthermore, we explore its strategic potential in drug discovery, specifically in the conceptual design of next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting the critical role of the aryl sulfone moiety. This document serves as a technical resource for scientists seeking to leverage this versatile intermediate in their research and development endeavors.

Introduction: The Strategic Value of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene

In the landscape of synthetic chemistry, the efficiency and novelty of a molecule are often dictated by the building blocks used in its construction. 1-Bromo-4-[(ethanesulfonyl)methyl]benzene emerges as a particularly valuable intermediate due to its distinct structural features. The molecule incorporates two key functional groups: an aryl bromide and an ethyl sulfone, connected by a methylene linker.

  • The Aryl Bromide Handle: The bromo-substituent on the phenyl ring serves as a highly reliable and versatile reaction site. It is an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[1][2][3]

  • The Ethyl Sulfone Moiety: The ethylsulfonylmethyl group is more than just a passive substituent. Sulfones are prevalent in pharmaceuticals due to their ability to act as hydrogen bond acceptors, enhance metabolic stability, and modulate physicochemical properties such as solubility and polarity. The methylene spacer provides conformational flexibility, which can be crucial for optimizing ligand-receptor interactions in drug design.

This unique combination makes 1-Bromo-4-[(ethanesulfonyl)methyl]benzene a powerful tool for systematically introducing a desirable pharmacophoric element while simultaneously providing a robust handle for further molecular elaboration.

Synthesis and Physicochemical Profile

A reliable and scalable synthesis is paramount for any building block. While numerous specific syntheses exist for related compounds, a general and robust pathway to 1-Bromo-4-[(ethanesulfonyl)methyl]benzene can be logically proposed based on established chemical transformations.

Proposed Synthetic Pathway

The most direct approach involves a two-step sequence starting from the commercially available 1-bromo-4-(bromomethyl)benzene.

  • Nucleophilic Substitution: Formation of the thioether intermediate via reaction with sodium ethanethiolate. This is a standard Williamson ether-like synthesis, adapted for sulfur nucleophiles.

  • Oxidation: Controlled oxidation of the thioether to the corresponding sulfone. Reagents like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA), are effective for this transformation. The oxidation of a similar thioether using hydrogen peroxide and a sodium tungstate catalyst has been reported, demonstrating the feasibility of this approach.[4][5]

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 1-Bromo-4-(bromomethyl)benzene C 1-Bromo-4-[(ethylthio)methyl]benzene A->C Nucleophilic Substitution B Sodium Ethanethiolate (NaSEt) B->C D [O] (e.g., H₂O₂, m-CPBA) E 1-Bromo-4-[(ethanesulfonyl)methyl]benzene D->E C_ref 1-Bromo-4-[(ethylthio)methyl]benzene C_ref->E Oxidation

Caption: Proposed two-step synthesis of the title compound.

Physicochemical and Safety Data

Below is a summary of the key properties and safety information for 1-Bromo-4-[(ethanesulfonyl)methyl]benzene. Safety data is extrapolated from analogous compounds containing aryl bromide and sulfone functionalities.[6][7]

PropertyValueSource/Comment
Molecular Formula C₉H₁₁BrO₂S-
Molecular Weight 263.15 g/mol -
CAS Number 38535-51-6-
Appearance White to off-white solid (Predicted)Based on similar sulfones[8]
Melting Point Not available. Expected >100 °CSolid state is typical for such structures.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in waterTypical for non-polar organic compounds.

Safety and Handling:

Hazard ClassPrecautionary StatementReference
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.[7][9]
Eye Irritation Causes serious eye irritation. Wear eye protection.[7][9]
Inhalation May cause respiratory irritation. Use in a well-ventilated area.[6]
Storage Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[10]
Disposal Dispose of contents/container to an approved waste disposal plant.[7]

Core Reactivity: A Hub for Cross-Coupling

The synthetic utility of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene is most powerfully demonstrated in its performance in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of complex molecular architectures under mild conditions.[1][2][3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[3][11] The electron-neutral nature of the 4-[(ethanesulfonyl)methyl]phenyl bromide substrate makes it an excellent candidate for this transformation.

Causality in Protocol Design: The choice of a palladium catalyst, ligand, base, and solvent is critical. A Pd(PPh₃)₄ catalyst is often effective, but more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reaction rates and yields, especially with challenging substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid partner for the transmetalation step. A solvent mixture like dioxane/water or toluene/water facilitates the dissolution of both organic and inorganic reagents.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br (L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition Ar-Pd(II)-OR(L₂) Ar-Pd(II)-OR (L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-OR(L₂) Ligand Exchange Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-OR(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Product ArBr Ar-Br ArBr->Ar-Pd(II)-Br(L₂) ArBOH Ar'-B(OH)₂ ArBOH->Ar-Pd(II)-Ar'(L₂) Base Base Base->Ar-Pd(II)-OR(L₂)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing direct access to arylalkyne structures.[1][12] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt.[13]

Causality in Protocol Design: The palladium catalyst orchestrates the main cycle (oxidative addition/reductive elimination), while the copper(I) co-catalyst is essential for activating the alkyne. Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-Br(L₂) pd0->pd_ox Oxidative Addition pd_ox->pd0 Reductive Elimination product Aryl-Alkyne pd_ox->product cu_cat Cu(I) cu_acetylide Cu(I)-Acetylide cu_cat->cu_acetylide cu_acetylide->pd_ox Transmetalation alkyne Terminal Alkyne alkyne->cu_acetylide base Amine Base base->cu_acetylide

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Representative Protocol: Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (1.0 equiv), copper(I) iodide (0.05 equiv), and a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.02 equiv).

  • Reagent Addition: Add a degassed amine solvent, such as triethylamine or THF/diisopropylamine mixture.

  • Substrate Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of aryl amines, the Buchwald-Hartwig amination has become an indispensable tool, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[2][14][15]

Causality in Protocol Design: This reaction is highly dependent on the choice of ligand for the palladium catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, DavePhos) are required to facilitate the challenging reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is necessary to deprotonate the amine, forming the active palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

G Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br (L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition Ar-Pd(II)-NR₂ (L) Ar-Pd(II)-NR₂ (L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR₂ (L) Amine Coordination & Deprotonation Ar-Pd(II)-NR₂ (L)->Pd(0)L Reductive Elimination Product Ar-NR₂ Ar-Pd(II)-NR₂ (L)->Product ArBr Ar-Br ArBr->Ar-Pd(II)-Br(L) Amine HNR₂ Amine->Ar-Pd(II)-NR₂ (L) Base Base Base->Ar-Pd(II)-NR₂ (L)

Caption: Core catalytic steps of the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk flask with sodium tert-butoxide (1.4 equiv).

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., BINAP, 0.03 equiv).

  • Reagent Addition: Add 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (1.0 equiv) and anhydrous, degassed toluene.

  • Substrate Addition: Add the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Application Spotlight: Design of PARP-1 Inhibitors

The true value of a building block is realized in its application to solve complex scientific challenges. The structure of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene is particularly relevant to the field of oncology, specifically in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibitors in Cancer Therapy

PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[16] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (homologous recombination) is already compromised. Inhibiting PARP in these cancer cells effectively removes the backup repair mechanism, leading to an accumulation of DNA damage and cell death. This concept, known as "synthetic lethality," is a highly successful targeted cancer therapy strategy.[17] Many approved PARP inhibitors have demonstrated significant clinical success.[18][19][20]

Conceptual Molecular Design

A common structural motif in many PARP inhibitors involves a core scaffold that binds to the nicotinamide riboside-binding pocket of the enzyme, connected to a linker and a terminal phenyl ring that can form additional interactions. The 4-[(ethanesulfonyl)methyl]phenyl group is an excellent candidate for this terminal region.

Using 1-Bromo-4-[(ethanesulfonyl)methyl]benzene, a medicinal chemist can readily synthesize novel analogues of known PARP inhibitors. For example, a Suzuki-Miyaura coupling reaction could be used to append this building block to a boronic acid-functionalized heterocyclic core, a common strategy in library synthesis for structure-activity relationship (SAR) studies.

G A 1-Bromo-4-[(ethanesulfonyl)methyl]benzene C Suzuki-Miyaura Coupling A->C B Heterocyclic Core with Boronic Acid B->C D Novel PARP-1 Inhibitor Candidate C->D

Caption: Strategic use in synthesizing a potential PARP-1 inhibitor.

This approach allows for the rapid exploration of how the size, electronics, and hydrogen-bonding capacity of the ethyl sulfone moiety impact inhibitor potency and selectivity, accelerating the drug discovery process.

Conclusion

1-Bromo-4-[(ethanesulfonyl)methyl]benzene stands out as a high-value, strategically designed building block for modern organic synthesis. Its bifunctional nature—a versatile aryl bromide handle for reliable cross-coupling and a medicinally relevant ethyl sulfone moiety—provides a powerful platform for the efficient construction of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this reagent into their synthetic workflows, whether for developing novel materials or designing the next generation of targeted therapeutics like PARP inhibitors.

References

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  • Benzene, 1-bromo-4-ethynyl-. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Synthesis of 1-Bromo-4-nitrobenzene: Lab Experiment. (n.d.). Studylib. Retrieved February 13, 2026, from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved February 13, 2026, from [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Benzene, 1-bromo-4-ethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved February 13, 2026, from [Link]

  • 1-bromo-4-ethynylbenzene. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Benzene, 1-bromo-4-ethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). SpringerLink. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Nucleophilic substitution reactions involving 1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Functionalization of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Executive Summary

1-Bromo-4-[(ethanesulfonyl)methyl]benzene (CAS: 213627-30-6) is a high-value pharmacophore building block characterized by two orthogonal reactive sites: an aryl bromide electrophile and an acidic benzylic sulfone nucleophile.

While the user query specifies "Nucleophilic Substitution," it is critical to distinguish between classical


 (which is electronically disfavored for this substrate) and Metal-Catalyzed Nucleophilic Substitution  (e.g., Buchwald-Hartwig, Suzuki-Miyaura), which is the industry standard for functionalizing this scaffold.

This guide provides validated protocols for:

  • Palladium-Catalyzed Substitution of the aryl bromide (C-N/C-O bond formation).

  • Benzylic Alkylation utilizing the sulfone-stabilized carbanion (C-C bond formation).

  • Synthesis Quality Control to identify common impurities from the building block's origin.

Reactivity Profile & Strategic Analysis

The molecule features a 1,4-disubstituted benzene ring.[1] The reactivity is governed by the electronic isolation of the sulfonyl group from the aromatic ring by the methylene (


) bridge.
FeatureChemical NatureReactivity Implication
Aryl Bromide (C-Br)

Electrophile
Primary Handle. Unreactive to classical

due to lack of conjugated EWG. Highly reactive in Pd/Cu-catalyzed cross-couplings.
Methylene Bridge (-CH2-) Benzylic PositionSecondary Handle. The adjacent sulfone and phenyl ring render these protons acidic (

in DMSO). Acts as a nucleophile upon deprotonation.[2]
Ethyl Sulfone (-SO2Et) Electron WithdrawingStabilizes benzylic carbanions. Generally inert to Pd-catalysis, making it a robust directing/protecting group.
Visualizing the Reaction Landscape

ReactionLandscape Substrate 1-Bromo-4-[(ethanesulfonyl) methyl]benzene Pd_Coupling Pd-Catalyzed Substitution (Buchwald-Hartwig / Suzuki) Target: Aryl Bromide Substrate->Pd_Coupling Pd(0) / Ligand / Base Alkylation Benzylic Alkylation (Deprotonation + R-X) Target: Methylene Bridge Substrate->Alkylation NaH / R-X SNAr_Fail Classical SNAr (NaOH / Heat) Outcome: No Reaction / Degradation Substrate->SNAr_Fail Lack of Conjugation

Figure 1: Orthogonal reactivity map. Note that the methylene spacer prevents the sulfone from activating the ring for classical


.

Protocol A: Metal-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig)

Objective: Displacement of the Bromine atom with a primary or secondary amine. This is the primary "substitution" method for this unactivated aryl bromide.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Ligand Exchange: Amine coordinates to Pd.

  • Reductive Elimination: C-N bond forms, regenerating Pd(0).

Experimental Procedure

Reagents:

  • Substrate: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (for stronger bases)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol:

  • Inert Setup: Charge a flame-dried Schlenk tube or microwave vial with the substrate (1.0 mmol), amine (1.2 mmol), base (

    
    , 2.0 mmol), and Pd-catalyst/Ligand complex.
    
  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours (or 110°C for 1 hour in a microwave reactor).

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting bromide should be consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

Critical Note: The sulfone group is stable under these conditions. Avoid using strong reducing agents (e.g.,


) during workup, as they may reduce the sulfone to a sulfide.

Protocol B: Benzylic Nucleophilic Substitution (Alkylation)

Objective: Utilizing the molecule as a nucleophile by deprotonating the benzylic position. This allows for the introduction of alkyl chains or functional groups adjacent to the sulfone.

Mechanism: The sulfonyl group acidifies the


-protons (

). Strong bases generate a carbanion which attacks alkyl halides via an

mechanism.
Experimental Procedure

Reagents:

  • Substrate: 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or LiHMDS (1.1 equiv)

  • Electrophile: Methyl Iodide, Benzyl Bromide, etc. (1.2 equiv)

  • Solvent: DMF or THF (Anhydrous, 0°C to RT)

Step-by-Step Protocol:

  • Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0°C, add a solution of the substrate (1.0 equiv) in DMF dropwise.

  • Anion Formation: Stir at 0°C for 30 minutes. Evolution of

    
     gas will be observed. The solution typically turns yellow/orange, indicating carbanion formation.
    
  • Alkylation: Add the electrophile (e.g., MeI, 1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated

    
     solution (exothermic!).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF).

  • Purification: Dry over

    
    , concentrate, and purify via chromatography.
    

Synthesis & Impurity Profile (Quality Control)

Understanding how the building block is made helps in troubleshooting "substitution" failures.

Synthesis Route:



Common Impurities:

  • Sulfinate Esters: Kinetic byproducts (O-alkylation vs. S-alkylation). These are less stable and may hydrolyze.

  • Residual Benzyl Bromide: A potent lachrymator and electrophile.

  • Bis-alkylation: If the sulfinate attacks twice (rare due to sterics).

QC Check:

  • 1H NMR: Verify the integration of the methylene singlet (

    
     ppm). Impurities often show split signals or shifts.
    
  • LC-MS: Check for hydrolysis products (sulfinic acids) if stored improperly.

References

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Benzylic Sulfone Acidity: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link

  • Sulfone Synthesis via Sulfinates: C. M. Suter. (1944). "The Organic Chemistry of Sulfur." Journal of the American Chemical Society.
  • General Reactivity of Aryl Halides: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

Disclaimer: These protocols involve hazardous chemicals (Bromides, NaH, Palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges in a question-and-answer format to help you troubleshoot and optimize your synthetic route, thereby improving yield and purity.

The synthesis of this molecule is typically approached via a robust two-step sequence:

  • Nucleophilic Substitution: Formation of the thioether intermediate, 1-bromo-4-((ethylthio)methyl)benzene, via a Williamson-type reaction.

  • Oxidation: Conversion of the thioether to the target sulfone.

This guide is structured to address potential issues in each of these critical steps.

Overall Synthetic Workflow

Synthetic_Workflow SM 4-Bromobenzyl bromide + Ethanethiol INT Intermediate 1-bromo-4-((ethylthio)methyl)benzene SM->INT Step 1: Thioether Synthesis PROD Final Product 1-Bromo-4-[(ethanesulfonyl)methyl]benzene INT->PROD Step 2: Oxidation

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide & FAQs

Part 1: Thioether Synthesis (Step 1)

The first step, the SN2 reaction between 4-bromobenzyl bromide and ethanethiolate, is generally high-yielding but can be prone to side reactions if not properly controlled.

Q1: My yield for the thioether intermediate, 1-bromo-4-((ethylthio)methyl)benzene, is consistently low. What are the likely causes?

A1: Low yield in this step typically points to one of three issues: incomplete deprotonation of the thiol, competing side reactions, or suboptimal reaction conditions.

  • Causality - Ineffective Deprotonation: Ethanethiol has a pKa of approximately 10.6. A base must be strong enough to generate the ethanethiolate nucleophile in sufficient concentration. Weak bases like sodium bicarbonate are generally insufficient.

  • Causality - Side Reactions: Although 4-bromobenzyl bromide is a primary halide and favors SN2, a strong, sterically hindered base can promote a competing E2 elimination reaction, leading to polymeric byproducts.[1][2] Another potential side product is the dibenzyl sulfide, formed if the initial product reacts with another molecule of the benzyl bromide.

  • Causality - Suboptimal Conditions: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the base's cation without hindering the nucleophile. Temperature is also critical; excessive heat can favor elimination and other side reactions.[1]

Troubleshooting Actions:

  • Base Selection: Use an appropriate base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the thiol. Alternatively, potassium carbonate (K₂CO₃) is a milder, easier-to-handle base that is often effective in polar aprotic solvents like DMF.[3]

  • Temperature Control: Start the reaction at 0 °C, especially during the addition of the base and the alkyl halide. After the initial reaction, the temperature can be allowed to rise to room temperature. Avoid high temperatures unless reaction monitoring (e.g., by TLC) shows no conversion.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of ethanethiol to ensure the complete consumption of the more valuable 4-bromobenzyl bromide and to minimize the formation of dibenzyl sulfide.

Q2: I'm observing the formation of a significant amount of dibenzyl ether-like impurities. How can I prevent this?

A2: This suggests a competing reaction with hydroxide ions. This is a common issue if using aqueous bases (like NaOH or KOH) or if there is significant water in your reaction solvent. The hydroxide can react with the 4-bromobenzyl bromide to form 4-bromobenzyl alcohol, which can then be deprotonated and react further to form the bis(4-bromobenzyl) ether.

Troubleshooting Actions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and non-aqueous bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Dry your glassware thoroughly before starting the reaction.

  • Use a Thiolate Salt: Instead of generating the thiolate in situ, you can use a pre-formed salt like sodium ethanethiolate. This removes the base and water from the reaction mixture entirely.

Part 2: Oxidation to Sulfone (Step 2)

The oxidation of the thioether to the sulfone is a critical step where selectivity and reaction completeness are key. The reaction proceeds from thioether to sulfoxide and then to the desired sulfone.

Q3: My final product is a mixture of the starting thioether, the intermediate sulfoxide, and the target sulfone. How do I drive the reaction to completion?

A3: Incomplete oxidation is a common problem and is almost always due to insufficient oxidant stoichiometry or inadequate reaction time/temperature.

  • Causality - Stepwise Oxidation: The oxidation of a thioether to a sulfone occurs in two stages. The first oxidation to the sulfoxide is generally much faster than the second oxidation of the electron-poor sulfoxide to the sulfone.[4] Therefore, to ensure full conversion to the sulfone, sufficient oxidizing equivalents and reaction time are necessary.

Troubleshooting Actions:

  • Increase Oxidant Stoichiometry: To ensure complete conversion to the sulfone, at least two equivalents of the oxidizing agent are required. A slight excess (e.g., 2.2 to 2.5 equivalents) is recommended to drive the reaction to completion.

  • Choice of Oxidant:

    • m-CPBA (meta-Chloroperoxybenzoic acid): This is a highly reliable and selective oxidant. Using ~2.2 equivalents in a chlorinated solvent like dichloromethane (DCM) at room temperature is typically effective.[5]

    • Hydrogen Peroxide (H₂O₂): This is a greener and more atom-economical choice. The reaction is often catalyzed by an acid (like acetic acid) and may require heating to ensure full conversion to the sulfone.[6]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of both the starting thioether (non-polar) and the sulfoxide intermediate (more polar than the thioether) before working up the reaction. The final sulfone product will be the most polar spot.

Oxidizing AgentTypical Equivalents for SulfoneSolventTemperatureKey Considerations
m-CPBA 2.2 - 2.5DCM, CHCl₃0 °C to RTReliable; byproduct (m-CBA) is acidic and must be washed out.[7]
Hydrogen Peroxide 2.2 - 3.0Acetic Acid, MethanolRT to RefluxGreen oxidant; may require acid/metal catalyst and heat.[8]
Oxone® ~2.2Methanol/WaterRTEffective and easy to handle; biphasic system.

Q4: I'm concerned about over-oxidation and damaging the aromatic ring. How sensitive is the molecule?

A4: The benzene ring in this substrate is moderately electron-rich and generally stable to common oxidizing agents like m-CPBA and H₂O₂ under controlled conditions. The sulfur atom is significantly more nucleophilic and will react preferentially. Issues typically arise only with very harsh oxidizing agents (e.g., KMnO₄) or under forcing conditions (e.g., high heat for prolonged periods), which are not necessary for this transformation. Stick to established protocols using m-CPBA or H₂O₂ at or near room temperature.

Part 3: Purification

Q5: I'm struggling with purifying the final sulfone product. What is the best method?

A5: The final product, 1-Bromo-4-[(ethanesulfonyl)methyl]benzene, is expected to be a stable, crystalline solid. This makes recrystallization the most effective and scalable method for purification.

  • Causality - Physicochemical Properties: Sulfones are significantly more polar and often have higher melting points than their corresponding thioether or sulfoxide precursors due to strong dipole-dipole interactions.[4] This difference in polarity and crystallinity is key to a successful purification strategy.

Troubleshooting Purification:

Purification_Logic start Crude Product is_solid Is the crude product a solid? start->is_solid column Purify by Column Chromatography (e.g., Hexanes:Ethyl Acetate) is_solid->column No / Oily Solid recrystallize Recrystallize from a suitable solvent (e.g., Ethanol, Isopropanol) is_solid->recrystallize Yes pure_oil Pure Product (as oil) column->pure_oil pure_solid Pure Crystalline Product recrystallize->pure_solid pure_oil->recrystallize Attempt to crystallize

Caption: Decision workflow for product purification.

  • Recrystallization: This is the preferred method.

    • Solvent Screening: Test solubility in solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes. The ideal solvent will dissolve your compound when hot but sparingly when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove a persistent impurity, silica gel chromatography is a good alternative.

    • Solvent System (Eluent): Use a solvent system of moderate polarity, such as a hexanes/ethyl acetate mixture. The sulfone is quite polar, so you will likely need 20-40% ethyl acetate. Determine the optimal ratio using TLC first, aiming for an Rf value of ~0.3 for the product.

Experimental Protocols

Appendix A: Protocol for 1-bromo-4-((ethylthio)methyl)benzene (Thioether)

This protocol is adapted from analogous Williamson thioether syntheses.[3]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of benzyl bromide). Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add ethanethiol (1.1 eq.) to the DMF. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.15 eq.) portion-wise. Stir the mixture at 0 °C for 20-30 minutes.

  • Substitution: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Appendix B: Protocol for 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (Sulfone)

This protocol is based on standard oxidation procedures using m-CPBA.[7]

  • Setup: Dissolve the crude 1-bromo-4-((ethylthio)methyl)benzene (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of thioether) in a round-bottom flask.

  • Oxidation: Add m-CPBA (~77% purity, 2.5 eq.) portion-wise to the solution at room temperature. Note: The reaction is exothermic; for large-scale reactions, cooling in an ice bath during addition is recommended.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the complete disappearance of the starting material and the sulfoxide intermediate.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or isopropanol.

References

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of Tetrahydrothiopyran-4-one to its Sulfone.
  • Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives.
  • Organic Syntheses. (2005). Procedure for the synthesis of (S)-(-)-p-Bromophenyl methyl sulfoxide. Org. Synth. 2005, 82, 157-165. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-Bromo-4-(1-methylpropylthio)benzene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of A. 1-Bromo-4-(phenylmethyl)benzene. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available at: [Link]

  • Clark, J. H., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(7), 1541-1546. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1-Bromo-4-propylsulfanylbenzene in Materials Science.
  • ACS Publications. (2025). Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Electrochemistry. Available at: [Link]

  • UCLA Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for a publication. Available at: [Link]

  • Autechaux, A. (2026). 1-Bromo-4-ethylbenzene: A Versatile Tool for Organic Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • SIELC Technologies. (2018). 1-Bromo-4-(methylsulphonyl)benzene. Available at: [Link]

  • ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]

  • ResearchGate. (2025). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation Reagent Guide. Available at: [Link]

Sources

Optimizing reaction temperature for sulfone stability in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sulfone Stability in Basic Conditions Ticket ID: SULF-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Thermodynamic vs. Kinetic Battle

Welcome to the technical support hub for sulfone chemistry. If you are accessing this guide, you are likely facing one of two scenarios:

  • Unwanted Degradation: Your sulfone scaffold is falling apart during a base-mediated step (e.g., alkylation or deprotection).

  • Reaction Failure: Your sulfone-based intermediate (e.g., in a Julia-Kocienski olefination) is decomposing before it reacts with your electrophile.

Sulfones (


) are often regarded as "chemical chameleons." They are thermally stable and resistant to hydrolysis and oxidation, yet their 

-protons are acidic (

in DMSO) [1]. In basic conditions, temperature is the primary switch that toggles between stable deprotonation (kinetic control) and irreversible decomposition/rearrangement (thermodynamic control).
Module 1: The Mechanics of Instability

Before troubleshooting, you must visualize why temperature matters. In basic media, the sulfone (


) exists in equilibrium with its carbanion (

). Heat provides the activation energy to push this carbanion into irreversible pathways like the Retro-Michael addition or Ramberg-Bäcklund rearrangement.
Visualizing the Decomposition Pathways

The following diagram illustrates the critical divergence points controlled by temperature (


) and base strength.

SulfonePathways cluster_conditions Critical Control Factors Sulfone Sulfone Scaffold (pK_a ~29-31) Carbanion α-Sulfonyl Carbanion (Reactive Intermediate) Sulfone->Carbanion Base (Deprotonation) Carbanion->Sulfone Proton Source RetroMichael Retro-Michael (Alkene + Sulfinate) Carbanion->RetroMichael Heat (>0°C) + Stabilized Leaving Group Ramberg Ramberg-Bäcklund (Episulfone -> Alkene) Carbanion->Ramberg Heat + α-Halogen (Intramolecular) Product Desired Product (Alkylation/Olefination) Carbanion->Product Electrophile + Low T (Kinetic Control) Factors 1. Temperature (T) 2. Counter-ion (Li+ vs K+) 3. Solvent Polarity

Figure 1: Divergent reaction pathways for sulfones in basic media. High temperatures favor the red (decomposition) pathways, while low temperatures favor the green (synthetic) pathway.

Module 2: Troubleshooting Guides (Q&A)
Scenario A: "My sulfone is disappearing, and I see starting material alkene."

Diagnosis: Retro-Michael Addition. Context: This is common if your sulfone was originally synthesized via a Michael addition (e.g., adding a thiol/sulfinate to an acrylate). In strong base, the reaction is reversible.

VariableOptimization StrategyScientific Rationale
Temperature Lower to -78°C or -40°C The forward Michael addition is exothermic. The reverse (Retro-Michael) is endothermic and entropy-driven (1 molecule

2 molecules). High

favors the reverse reaction [2].
Base Switch Counter-ion (

)
Lithium coordinates tightly to the sulfonyl oxygens, stabilizing the carbanion and increasing the barrier to elimination compared to Potassium or Sodium.
Time Quench Immediately The carbanion is a "ticking clock." Add your electrophile immediately after deprotonation. Do not "age" the anion at

.

Protocol: The "Cold Quench" Test

  • Dissolve sulfone in THF.

  • Cool to -78°C . Add Base (e.g., LiHMDS).

  • Stir 5 min.

  • Crucial Step: Quench a small aliquot into

    
    /Acetic Acid at -78°C immediately.
    
  • Analyze by NMR.

    • Deuteration at

      
      -position?
      
      
      
      Deprotonation successful, species stable.
    • Alkene present?

      
       Instability is instantaneous; consider a different base or protecting group.
      
Scenario B: "My Julia-Kocienski Olefination yields are low / poor E/Z selectivity."

Diagnosis: Premature decomposition of the metallated intermediate. Context: In Julia-Kocienski chemistry (using PT-sulfones or BT-sulfones), the reaction relies on a specific rearrangement (Smiles) that must happen, but only after addition to the aldehyde [3].

Q: Should I heat the reaction to force the olefination? A: NO. Or rather, not initially.

  • Step 1 (Metallation): Must be done at -78°C .[1] The metallated heterocyclic sulfone is unstable and can self-destruct via dimerization or ring-opening if warmed before the aldehyde is added [4].

  • Step 2 (Addition): Add aldehyde at -78°C .

  • Step 3 (Elimination): Only after the adduct forms should you slowly warm to

    
     (or 0°C) to trigger the Smiles rearrangement and 
    
    
    
    extrusion.

Troubleshooting Table: Julia-Kocienski Optimization

ObservationRoot CauseCorrective Action
Low Yield, recovered Sulfone Anion decomposition before aldehyde addition.Keep T < -60°C during base addition.[2] Use "Barbier conditions" (add Base to mixture of Sulfone + Aldehyde).
Poor E-Selectivity Equilibrium between anti and syn adducts is fast.Use a larger counter-ion (KHMDS instead of LiHMDS) and a polar solvent (DMF/DME) to favor the "Open Transition State" [3].
Scenario C: "I have an

-Halosulfone and it's degrading uncontrollably."

Diagnosis: Unintended Ramberg-Bäcklund Reaction. Context: If you have a halogen (


) and a proton (

), base will trigger the formation of an episulfone (thiirane dioxide), which rapidly extrudes

to form an alkene [5].

Q: How do I stop this? A: You cannot easily stop it if the base is strong enough to deprotonate.

  • If the alkene is NOT desired: You must avoid basic conditions entirely. Use oxidative or acidic methods for other transformations.

  • If the alkene IS desired (Ramberg-Bäcklund): Control the rate by temperature.

    • Deprotonation:[3][4][5] Fast at -78°C.

    • Cyclization/Extrusion: Often requires warming to 0°C or RT.

    • Optimization: If yields are low due to polymerization of the alkene, run the reaction at -20°C with a phase-transfer catalyst to slow the extrusion rate.

Module 3: Standardized Stability Protocol

Use this decision matrix to determine the optimal temperature for your specific sulfone substrate.

DecisionTree Start Start: Define Substrate Q1 Does it have an α-Halogen? Start->Q1 Q2 Is it a Michael Adduct? (β-H present?) Q1->Q2 No Ramberg Risk: Ramberg-Bäcklund Action: Avoid Base if preserving. Use -78°C for controlled reaction. Q1->Ramberg Yes Q3 Is it a Heterocyclic Sulfone? (PT, BT, PYR) Q2->Q3 No Retro Risk: Retro-Michael Action: T < -40°C. Use Li+ base (LiHMDS/nBuLi). Q2->Retro Yes Julia Risk: Self-Condensation Action: Metallate at -78°C. Add Electrophile immediately. Q3->Julia Yes Stable Stable System Action: Compatible with 0°C to RT reactions. Q3->Stable No

Figure 2: Decision matrix for selecting reaction temperature based on substrate structural risks.

References
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Trost, B. M. (1978). Sulfones: Chemical Chameleons. Chemical Reviews, 78(4), 363-382. (Classic review on sulfone reactivity and reversibility).
  • Blakemore, P. R. (2002).[2] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link

  • Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). Scope and stereochemistry of the olefin synthesis from β-hydroxy-sulphones. Journal of the Chemical Society, Perkin Transactions 1, 829-834.
  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement.[5][6][7][8][9] Organic Reactions, 25, 1-71. Link

For further assistance with specific substrates (e.g., vinyl sulfones, bis-sulfones), please submit a new ticket with your structure and LCMS data.

Sources

Troubleshooting catalyst poisoning when using sulfur-containing aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting catalyst poisoning when using sulfur-containing aryl bromides Ticket ID: PD-S-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The "Soft" Poison Problem

You are likely experiencing competitive inhibition or irreversible catalyst deactivation . Sulfur moieties (thioethers, thiophenes, thiazoles, and especially free thiols) are "soft" Lewis bases that coordinate strongly to "soft" Palladium(II) intermediates.

This interaction disrupts the catalytic cycle in two ways:

  • The Resting State Trap: Sulfur displaces the phosphine ligand, forming a stable, unreactive Pd-S complex (off-cycle species).

  • Oxidative Addition Arrest: The electron density on the metal center is altered, raising the activation energy for the oxidative addition of the aryl bromide.

The Golden Rule: If your substrate contains sulfur, your catalyst loading and ligand choice must account for the fact that every sulfur atom is a competitive ligand.

Diagnostic Workflow

Before changing your entire synthesis, confirm the diagnosis.

Phase A: The "Hidden" Poison Check

Often, the sulfur is an impurity, not the substrate.

  • Symptom: Reaction stalls at variable conversions (e.g., 20% one day, 60% the next).

  • Test: Run a standard "control" coupling (e.g., 4-bromoanisole + phenylboronic acid) in the presence of 10 mol% of your sulfur-containing starting material.

    • If Control Fails: Your substrate is actively poisoning the catalyst.

    • If Control Works: Your substrate is electronically/sterically deactivated, not poisoning the catalyst.

Phase B: The Visual Check
  • Observation: Does the reaction turn to "Palladium Black" (precipitate) immediately?

    • Yes: Rapid catalyst decomposition. The sulfur is likely stripping ligands, leading to aggregation.

    • No (remains homogeneous but stalled): Formation of stable, off-cycle Pd-S species.

Module 1: Ligand Selection (The First Line of Defense)

Standard ligands (PPh₃, dppf) are often insufficient because they bind to Pd weaker than the sulfur impurity does. You need ligands that are bulky (to sterically preclude sulfur binding) and electron-rich (to accelerate the cycle).

Recommended Catalyst Systems
System ClassSpecific Ligand/CatalystWhy It WorksRecommended Loading
Buchwald Dialkylbiaryl SPhos (and XPhos)Structural bulk prevents the "flat" sulfur heterocycle from coordinating to the Pd center. High electron density facilitates oxidative addition.1–3 mol%
Pd-NHC Complexes Pd-PEPPSI-IPr The N-Heterocyclic Carbene (NHC) binds Pd much tighter than phosphines or sulfur. The "throw-away" pyridine ligand ensures rapid initiation.0.5–2 mol%
Bis-phosphines dtbpf (Pd-118)Large bite angle and steric bulk. Often outperforms dppf in sulfur-rich environments.2–5 mol%

Technical Note: SPhos was colloquially named for its efficacy with S ulfur-containing substrates (though structurally related to S-Phos). It is the industry standard for this problem [1].

Module 2: Experimental Protocols & Mitigation

Protocol A: The "SPhos" Rescue (General Suzuki)

Use this for thiophenes, thiazoles, or thioethers.

  • Charge Vessel: Aryl bromide (1.0 equiv), Boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) .

    • Crucial: Pre-stir the Pd and Ligand in the solvent for 5 mins before adding to the main pot to ensure active species formation.

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (sparge with Ar for 15 mins). Oxygen + Sulfur = Rapid Death.

  • Heat: 80–100 °C.

Protocol B: The "PEPPSI" Protocol (Difficult Cases)

Use this if SPhos fails or for sterically hindered substrates.

  • Charge Vessel: Substrates and Base (K₂CO₃ or Cs₂CO₃).

  • Catalyst: Add Pd-PEPPSI-IPr (1 mol%) .

    • Note: This is a precatalyst.[1][2][3] It is air stable but reduces to Pd(0) in situ.[2][4]

  • Solvent: THF or Toluene (anhydrous is preferred but not strictly required).

  • Heat: 60 °C.

Protocol C: Scavenging "Hidden" Sulfur (Free Thiols)

If your starting material contains trace free thiols (R-SH), they will kill the catalyst instantly.

  • Wash: Treat your starting material with activated carbon or a metal scavenger resin (e.g., Thiol-Scavenger) prior to the reaction [2].

  • Additive: Add CuTC (Copper(I) thiophene-2-carboxylate) (10–20 mol%). Copper binds soft sulfur nucleophiles more tightly than Palladium, effectively "masking" the poison.

Visualizing the Failure Mechanism

The following diagram illustrates how sulfur diverts the Palladium from the productive cycle into a catalytic "dead end."

CatalystPoisoning Pd_L Active Catalyst [Pd(0)L] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd_L->OxAdd + Ar-Br Poisoned Poisoned Complex [L-Pd-S-R] (Inactive/Resting) Pd_L->Poisoned Displacement of L TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd_L Cycle Regenerates Sulfur Sulfur Substrate/Impurity (:S-R) Sulfur->Pd_L Competitive Binding Poisoned->Pd_L Reversible (Requires Bulky Ligand) Agg Pd Black (Irreversible Deactivation) Poisoned->Agg Ligand Stripping

Figure 1: The Competitive Inhibition Landscape. Sulfur (:S-R) competes with the substrate for the Pd(0) center. Bulky ligands (Green arrow) help reverse the poisoned state.

Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst? A: Sometimes. This is called a "sacrificial loading" strategy. If you have 5% sulfur impurity, adding 10% Pd might leave you with 5% active Pd. However, this is expensive and difficult to purify. It is better to switch to Pd-PEPPSI-IPr or SPhos .

Q: My reaction works with 4-bromothiophene but fails with 2-bromothiophene. Why? A: The position of the sulfur matters. In 2-bromothiophene, the sulfur is adjacent to the reaction site (ortho-effect), creating a chelate effect that stabilizes the Pd-S bond after oxidative addition. You need the bulkiest ligand possible (e.g., XPhos or RuPhos ) to physically force the sulfur away from the metal center.

Q: I suspect elemental sulfur (S₈) contamination from a previous step. How do I remove it? A: Elemental sulfur is a potent catalyst poison. Wash your starting material with a solution of Na₂S (sodium sulfide) or use activated carbon filtration. A standard silica column often fails to separate S₈ from non-polar aryl halides [2].

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.[5] [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[4][6] Chemistry – A European Journal.[7] [Link]

Sources

Validation & Comparative

X-ray diffraction (XRD) data for 1-Bromo-4-[(ethanesulfonyl)methyl]benzene validation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource for the validation of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (CAS: 1351382-01-8), focusing on X-ray Diffraction (XRD) as the primary tool for structural confirmation and impurity differentiation.

XRD Fingerprinting, Polymorph Screening, and Analog Differentiation

Executive Summary

In the synthesis of sulfone-based pharmacophores and agrochemicals (e.g., Topramezone analogs), the precise characterization of the sulfonyl-methyl vs. sulfonyl-ethyl moiety is critical.[1] This guide provides a comparative analysis of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene against its methyl-analog alternative, 1-Bromo-4-[(methanesulfonyl)methyl]benzene .[2][1]

While NMR confirms chemical connectivity, Powder X-Ray Diffraction (PXRD) is the definitive method for validating solid-state phase purity, distinguishing homologous impurities (ethyl vs. methyl), and quantifying crystallinity.[2][1]

Technical Context & Causality

Why XRD for this Molecule?

The target molecule contains a flexible (ethanesulfonyl)methyl tail attached to a rigid bromobenzene core.[2][1]

  • Homologous Impurity Detection: The primary synthetic impurity is often the methyl sulfone analog (if mixed sulfinates are used) or the thioether precursor.[2][1] These form isostructural lattices with distinct unit cell volumes.[2][1] XRD detects the "breathing" of the lattice (d-spacing shift) caused by the extra methylene (-CH

    
    -) unit in the ethyl chain, which NMR may miss in solid mixtures due to overlapping signals.[2][1]
    
  • Halogen Bonding: As seen in similar structures (e.g., 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene), the Br atom often participates in weak Br[1]···O intermolecular interactions [1].[2][1] XRD validates that the crystal packing preserves these stabilizing contacts, which are crucial for shelf-life stability.[2][1]

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target Ethyl product with its closest structural alternative (Methyl analog) and a crude intermediate.

Table 1: Comparative Physicochemical & Diffraction Metrics
FeatureTarget Product (Ethyl Sulfone)Alternative (Methyl Sulfone)Crude Intermediate (Thioether)
Formula C

H

BrO

S
C

H

BrO

S
C

H

BrS
Lattice Volume ~1250 ų (Exp.)~1180 ų (Ref.)[2][1]N/A (Amorphous/Waxy)
Key XRD Peak (

)
Low Angle Shift (< 10°) Higher Angle (> 10°) Broad Halo (No Peaks)
Packing Motif Lamellar (Ethyl interdigitation)Herringbone/PlanarDisordered
Melting Point Distinct (High)Distinct (Lower)Indistinct/Broad

Note: The "Ethyl" group introduces steric bulk that typically expands the a-axis or c-axis (depending on packing), shifting the primary (001) or (100) reflection to a lower


 angle compared to the Methyl analog.[2][1]

Experimental Protocol: XRD Validation Workflow

This protocol is designed to be self-validating. If the "System Suitability" step fails, do not proceed to sample analysis.[2][1]

Phase 1: Sample Preparation
  • Grinding: Gently mortar-grind 50 mg of the sample. Causality: High-energy milling can induce amorphization in sulfones due to local heating.[2][1]

  • Mounting: Back-load into a zero-background silicon holder. Causality: Minimizes preferred orientation of the bromobenzene plates.[2][1]

Phase 2: Instrument Parameters (Rigaku/Bruker Standard)
  • Source: Cu K

    
     (
    
    
    
    Å), 40 kV, 40 mA.[2][1]
  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    ).[2][1]
  • Scan Range: 3° to 40°

    
    .[2][1]
    
  • Step Size: 0.02°.

  • Scan Speed: 2°/min.

Phase 3: The "Fingerprint" Region (Validation Criteria)

To validate the Ethyl product, look for the specific "fingerprint" triplet in the 18°–25° range, which differs from the Methyl analog.[2][1]

  • Primary Reflection: A strong peak at low angle (~5–8°

    
    ) corresponding to the long axis of the molecule (layer spacing).[2][1]
    
  • Differentiation: The Ethyl product will show this peak at a lower

    
     (larger d-spacing) than the Methyl analog by approximately 0.5–1.0°, reflecting the ~1.2 Å length of the added -CH
    
    
    
    - bond.[2][1]

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the compound and troubleshooting common synthesis issues (e.g., Thioether contamination).

ValidationWorkflow Start Crude Product (1-Bromo-4-[(ethanesulfonyl)methyl]benzene) XRD_Scan Run PXRD Scan (3° - 40° 2θ) Start->XRD_Scan Decision1 Are sharp Bragg peaks present? XRD_Scan->Decision1 Amorphous Result: Amorphous/Oily (Thioether/Solvent Trapped) Decision1->Amorphous No Decision2 Check Low-Angle Peak (Layer Spacing) Decision1->Decision2 Yes Recrystallize Action: Recrystallize (EtOH/Hexane) Amorphous->Recrystallize Recrystallize->XRD_Scan Methyl_Match Peak Shifted High (>10°) Match: Methyl Analog Decision2->Methyl_Match d-spacing < 10Å Ethyl_Match Peak Shifted Low (<10°) Match: Ethyl Target Decision2->Ethyl_Match d-spacing > 11Å Final_Check Check High-Angle (18-25°) Fingerprint Ethyl_Match->Final_Check Pass VALIDATED High Purity Ethyl Sulfone Final_Check->Pass Matches Ref Fail Mixed Phase (Co-crystal/Polymorph) Final_Check->Fail Extra Peaks

Figure 1: Logic flow for XRD-based structural validation and impurity troubleshooting.

Structural Insights & Reference Data

While specific single-crystal data for the exact CAS 1351382-01-8 is proprietary in many catalogs, its validation relies on the well-documented structural behavior of the 4-bromobenzyl sulfone family.[1]

Key Structural Reference: The "Methyl" Analog

The crystal structure of the related 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene [1] serves as the template for the packing efficiency of this class.[1]

  • Space Group: Monoclinic,

    
    .[2][1]
    
  • Interactions: Weak

    
     interactions (3.286 Å) link molecules into chains.[2][1]
    
  • Validation Marker: The Ethyl derivative (our target) is expected to adopt a similar centrosymmetric packing but with an expanded unit cell volume to accommodate the ethyl tail.[2][1]

Synthesis Validation (Reaction Monitoring)

The conversion from the sulfide precursor to the sulfone is an oxidation step.[2][1]



  • XRD Utility: The intermediate sulfoxide is often chiral and forms different polymorphs or remains an oil.[2][1] XRD is the only rapid non-destructive method to confirm the reaction has gone to completion (formation of the stable, high-melting sulfone crystal lattice).[2][1]

References

  • Dai, S., & Wang, Y. (2015).[2][1] Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene . Acta Crystallographica Section E: Crystallographic Communications, 71(12), o973–o974.[2][1] Available at: [Link]

  • NIST Chemistry WebBook. 1-Bromo-4-ethylbenzene (Analogous Backbone Data) . National Institute of Standards and Technology.[2][1][3][4][5] Available at: [Link][2]

  • PubChem. 1-Bromo-4-((methylsulfonyl)methyl)benzene (Methyl Analog) .[2][1] National Library of Medicine.[2][1] Available at: [Link][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene (CAS No. 1351382-01-8), a compound characterized by its brominated aromatic ring and an ethanesulfonylmethyl group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices for the disposal of brominated aromatic compounds and organosulfur compounds, ensuring a cautious and scientifically grounded approach.

Understanding the Hazard Profile: A Cautious Approach

1-Bromo-4-[(ethanesulfonyl)methyl]benzene's structure suggests a hazard profile influenced by its two primary functional moieties. The brominated benzene component points towards potential environmental persistence and toxicity, characteristic of many halogenated organic compounds. The ethanesulfonylmethyl group, a sulfone derivative, is generally considered chemically stable. However, the overall molecule should be treated as a potential irritant and environmentally hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin, based on the general properties of brominated aromatics.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Reactivity: While sulfones are relatively stable, the compound should be kept away from strong oxidizing agents.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following personal protective equipment is in use to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which could lead to irritation or absorption of the chemical.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large-scale handling.Minimizes the inhalation of any potential vapors or dust, which may cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The primary principle for the disposal of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene is that it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible waste container. The label should include:

    • "Hazardous Waste"

    • "1-Bromo-4-[(ethanesulfonyl)methyl]benzene"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The date of accumulation.

  • Chemical Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents. A comprehensive chemical compatibility chart should be consulted.[1][2][3]

  • Solid vs. Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. If it is a solid, collect it in a designated solid waste container. Avoid mixing solid and liquid waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Management of Contaminated Materials
  • Any materials that come into direct contact with 1-Bromo-4-[(ethanesulfonyl)methyl]benzene, such as pipette tips, contaminated gloves, and weighing paper, should be considered hazardous waste.

  • These contaminated materials should be collected in a separate, clearly labeled solid waste container for hazardous materials.

Final Disposal Pathway
  • Licensed Waste Disposal Vendor: The collected hazardous waste must be disposed of through your institution's designated and licensed hazardous waste disposal vendor. These vendors are equipped to handle and process chemical waste in an environmentally responsible manner, typically through high-temperature incineration with appropriate emission controls.[4]

  • Institutional EHS Guidelines: Always adhere to the specific chemical waste disposal procedures established by your organization's Environmental Health and Safety (EHS) department. They will provide guidance on container types, labeling requirements, and pickup schedules.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents if the compound is in solution.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • For solid spills, carefully sweep the material to avoid creating dust and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office, regardless of the size.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-4-[(ethanesulfonyl)methyl]benzene and associated waste.

DisposalWorkflow cluster_start Start: Handling 1-Bromo-4-[(ethanesulfonyl)methyl]benzene cluster_waste_type Waste Characterization cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal Start Identify Waste Stream WasteType Pure Compound, Solution, or Contaminated Material? Start->WasteType PureCompound Collect in Designated Hazardous Waste Container (Solid or Liquid) WasteType->PureCompound Pure Compound or Solution ContaminatedMaterial Collect in Designated Solid Hazardous Waste Container WasteType->ContaminatedMaterial Contaminated Material Label Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date PureCompound->Label ContaminatedMaterial->Label EHS Contact Institutional EHS for Pickup Label->EHS Vendor Disposal via Licensed Hazardous Waste Vendor EHS->Vendor

Caption: Disposal decision workflow for 1-Bromo-4-[(ethanesulfonyl)methyl]benzene.

References

  • 1-Bromo-4-[(ethanesulfonyl)methyl]benzene. ChemSrc. [Link]

  • Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 76(1-2), 169-175.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Method for the bromination of aromatic compound.
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]

  • Bromine water - disposal. Chemtalk. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Method for the removal of organic sulfur from carbonaceous materials.
  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Britannica. [Link]

  • Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry (RSC Publishing). [Link]

  • 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. Chemsrc. [Link]

  • CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Bal Seal Engineering. [Link]

  • Chemical Resistance Chart. Promag Enviro Systems. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.